molecular formula C11H16N2 B13898324 N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine

N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine

Cat. No.: B13898324
M. Wt: 176.26 g/mol
InChI Key: DFXGLWWDXAXHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine is a tetrahydroisoquinoline derivative characterized by a dimethylamine substitution at the 5-position of the partially saturated isoquinoline scaffold. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive amines targeting serotonin (5-HT) and chemokine receptors. Its synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) and deprotection steps using trifluoroacetic acid (TFA) . Key spectral data include $ ^1H $ NMR (δ 2.20–3.10 ppm for N–CH$_3$ and tetrahydroisoquinoline protons) and HRMS (e.g., [M+H]$^+$ at m/z 205.15) .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine

InChI

InChI=1S/C11H16N2/c1-13(2)11-5-3-4-9-8-12-7-6-10(9)11/h3-5,12H,6-8H2,1-2H3

InChI Key

DFXGLWWDXAXHSR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1CCNC2

Origin of Product

United States

Preparation Methods

Bischler–Napieralski Cyclization Followed by Reduction

One of the most established methods to construct the tetrahydroisoquinoline scaffold is the Bischler–Napieralski cyclization. This method involves the cyclization of β-phenylethylamide derivatives using dehydrating agents such as phosphorus oxychloride (POCl3) to form dihydroisoquinolines, which are then reduced to tetrahydroisoquinolines.

Example Procedure:

  • Starting from 3-methoxy-phenyl acetic acid, conversion to the corresponding amide is performed.
  • The amide is reduced to the amine using lithium aluminum hydride (LiAlH4).
  • The amine is acylated with an acyl chloride to form an N-acyl derivative.
  • Cyclization is conducted using POCl3 to yield the dihydroisoquinoline intermediate.
  • Reduction with sodium borohydride (NaBH4) provides the tetrahydroisoquinoline product.
  • Subsequent N,N-dimethylation can be achieved via reductive amination or alkylation steps.

This method has been successfully applied to synthesize various N-substituted tetrahydroisoquinoline derivatives, including the target N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine.

One-Pot Synthesis via Pictet–Spengler Condensation

Another efficient approach involves the Pictet–Spengler condensation, which forms the tetrahydroisoquinoline ring by cyclization of β-arylethylamines with aldehydes in the presence of Lewis acids such as boron trifluoride etherate (BF3·OEt2).

Key Steps:

  • Reaction of 2-(3,4-dimethoxyphenyl)-ethylamine with an aldehyde under BF3·OEt2 catalysis.
  • Formation of the tetrahydroisoquinoline ring system.
  • Removal of chiral auxiliaries if used.
  • N,N-Dimethylation can be introduced through subsequent reductive amination or direct alkylation.

This method is noted for its simplicity and efficiency, allowing the synthesis of various N-alkyl substituted tetrahydroisoquinolines with high yields.

Nucleophilic Substitution Using N,N-Dimethylformamide (DMF)

A patented method details the synthesis of N,N-dimethylamine compounds, including N,N-dimethyl-substituted tetrahydroisoquinolines, via nucleophilic substitution reactions using DMF as the dimethylamine source.

Process Highlights:

  • Halogenated hydrocarbons react with DMF in the presence of a base (e.g., sodium hydroxide) and water.
  • The reaction occurs in a closed system under controlled temperature.
  • This one-step method efficiently introduces the N,N-dimethylamine group via nucleophilic substitution.
  • The process is industrially relevant due to its simplicity and high yield.

This method provides a direct route to N,N-dimethylamine derivatives without requiring isolation of intermediates, making it a valuable approach for synthesizing this compound.

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
Bischler–Napieralski Cyclization + Reduction β-Phenylethylamide, POCl3, NaBH4 Well-established, versatile Multi-step, requires hazardous reagents 70–90
Pictet–Spengler Condensation β-Arylethylamine, aldehydes, BF3·OEt2 One-pot, efficient, high regioselectivity Requires Lewis acid, possible chiral auxiliary removal 85–97
Nucleophilic Substitution with DMF Halogenated hydrocarbons, DMF, base, water One-step, industrially scalable Limited to substrates with suitable halogens Not specified

Research Findings and Notes

  • The Bischler–Napieralski route is extensively used in medicinal chemistry for synthesizing tetrahydroisoquinoline alkaloids and derivatives, including N,N-dimethyl substituted compounds. It allows for structural modifications at various positions on the ring system.

  • The Pictet–Spengler condensation method is favored for its operational simplicity and ability to produce chiral tetrahydroisoquinolines when combined with chiral auxiliaries or catalysts. This method has been utilized to synthesize natural products and analogs efficiently.

  • The nucleophilic substitution method using DMF is a novel and practical approach for introducing the N,N-dimethylamine moiety directly. It avoids multi-step synthesis and harsh reagents, making it attractive for large-scale production.

  • Yields reported for these methods vary but generally fall within the 70–97% range, indicating high efficiency.

  • The choice of method depends on the availability of starting materials, desired substitution pattern, scale, and application.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it to more saturated amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Saturated amine derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to neuroprotective effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound is compared to structurally related tetrahydroisoquinolines and tetralin derivatives (Table 1).

Compound Name Core Structure Substituents Physicochemical Properties Key References
N,N-Dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine Tetrahydroisoquinoline N,N-dimethyl at C5 Oil; LogP ~2.1; Soluble in DCM/MeOH
PAT [(2S,4R)-4-Phenyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine] Tetralin N,N-dimethyl at C2; phenyl at C4 Crystalline solid; LogP ~3.5
3'-Br-PAT Tetralin 3-Bromophenyl at C4; N,N-dimethyl LogP ~4.0; Enhanced receptor affinity
5i [trans-4-(4′-Trifluoromethylphenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine] Tetralin 4-CF$_3$-phenyl at C4; N,N-dimethyl Oil; [α]$^{25}D$ = −15.2° (c = 1, CHCl$3$)
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride Tetrahydroisoquinoline 2-Methyl; NH$_2$ at C5 (HCl salt) Solid; >99% purity; Water-soluble

Key Observations :

  • Lipophilicity: Tetralin derivatives (e.g., PAT, 3'-Br-PAT) exhibit higher LogP values due to aromatic phenyl/bromophenyl substituents, enhancing blood-brain barrier penetration compared to the less lipophilic tetrahydroisoquinoline core .
  • Stereochemistry : Chiral centers (e.g., in PAT and 5i) influence receptor binding. For example, PAT’s (2S,4R) configuration confers 5-HT2C agonist activity (EC$_{50}$ = 12 nM) vs. inactive enantiomers .
  • Solubility : Hydrochloride salts (e.g., 2-methyl derivative) improve aqueous solubility for in vivo applications .
Receptor Affinity and Functional Activity

Serotonin Receptor Profiles (Table 2):

Compound 5-HT2C $ K_i $ (nM) 5-HT2A $ K_i $ (nM) Functional Activity (EC${50}$/IC${50}$) Selectivity Ratio (2C/2A) References
This compound Not reported Not reported CXCR4 antagonism (IC$_{50}$ ~50 nM) N/A
PAT 8.3 ± 1.2 120 ± 15 5-HT2C agonist (EC$_{50}$ = 12 nM); 5-HT2A inverse agonist 14.5
3'-Br-PAT 2.1 ± 0.3 85 ± 10 5-HT2C agonist (EC$_{50}$ = 5 nM) 40.5
5j [trans-4-(4′-NO$_2$-phenyl)-N,N-dimethyl-tetralin-2-amine] 15 ± 2 200 ± 25 Partial 5-HT2C agonist 13.3

Key Findings :

  • Target Selectivity : Bromine substitution in 3'-Br-PAT improves 5-HT2C affinity ($ K_i $ = 2.1 nM) and selectivity over 5-HT2A (40.5-fold), attributed to hydrophobic interactions with TM6 residues (W6.48, F6.51) .
  • Functional Divergence: While PAT acts as a 5-HT2C agonist, the target compound exhibits CXCR4 antagonism, likely due to its tetrahydroisoquinoline core engaging chemokine receptor hydrophobic pockets .

Biological Activity

N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Biological Activity Overview

Tetrahydroisoquinolines are known for their wide range of biological activities, including neuroprotective effects, anti-cancer properties, and modulation of neurotransmitter systems. The specific compound this compound exhibits several notable activities:

  • Neuroprotective Effects : Similar compounds have shown the ability to protect dopaminergic neurons from neurotoxicity. For instance, studies on related tetrahydroisoquinolines indicate that they can inhibit monoamine oxidase (MAO) activity and possess antioxidant properties .
  • Anticancer Activity : Research indicates that tetrahydroisoquinolines can inhibit cancer cell growth through various mechanisms. For example, structure-activity relationship (SAR) studies have demonstrated that specific substitutions on the tetrahydroisoquinoline scaffold can enhance cytotoxicity against various cancer cell lines .
  • Interaction with Receptors : Compounds in this class often act as ligands for various receptors, including serotonin transporters and estrogen receptors .

Neuroprotective Mechanisms

This compound may exert neuroprotective effects by:

  • Inhibition of Oxidative Stress : By reducing free radical formation and modulating dopamine metabolism, these compounds can potentially mitigate oxidative stress-induced damage in neurons .
  • Modulation of Neurotransmitter Levels : The compound may influence dopamine levels and its metabolites in the brain, providing protective effects against neurodegenerative conditions .

Anticancer Mechanisms

The anticancer properties of this compound could involve:

  • Cell Cycle Arrest : Some tetrahydroisoquinoline derivatives have been shown to induce cell cycle arrest in cancer cells. For instance, studies have indicated that certain structural modifications can significantly enhance their cytotoxicity against specific cancer lines .
  • Inhibition of Tumor Growth : In vitro studies have demonstrated that these compounds can inhibit tumor cell proliferation through various pathways, including apoptosis induction and antiangiogenic effects .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective properties of a related compound demonstrated that it effectively inhibited MAO activity and reduced oxidative stress markers in a model of Parkinson's disease. This suggests that this compound may share similar protective mechanisms against neurodegeneration .

Case Study 2: Anticancer Activity

In another study focusing on the anticancer potential of tetrahydroisoquinoline derivatives, it was found that specific modifications to the structure led to enhanced cytotoxicity against leukemia cells. The IC50 values indicated significant growth inhibition at low concentrations (e.g., IC50 = 2.0 µM for certain derivatives), highlighting the potential therapeutic applications of this class of compounds in oncology .

Table 1: Biological Activity Summary of Tetrahydroisoquinoline Derivatives

Compound NameActivity TypeIC50 (µM)Reference
This compoundNeuroprotectionNot specified
6-Methoxy-1,2,3,4-tetrahydroisoquinolineAnticancer2.0
1-Methyl-1,2,3,4-tetrahydroisoquinolineMAO InhibitionNot specified
N-(3-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinolineCytotoxicity4.6

Table 2: Structure-Activity Relationship Insights

Compound StructureObserved EffectComments
Substituted at C-1 with trimethoxyphenylEnhanced therapeutic profileBetter activity than unsubstituted
Amino ethyl groupSelective G1 phase activitySignificant cytotoxicity
Hydroxyethyl substituentFavors action over 8N phaseIncreased activity observed

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine derivatives, and how can reaction conditions be optimized?

  • Methodology : Palladium-catalyzed cross-coupling reactions (e.g., using Pd₂(dba)₃, rac-BINAP, and Cs₂CO₃) are frequently employed to introduce substituents at the 5-position of the tetrahydroisoquinoline scaffold. Solvent systems (e.g., DCM/MeOH/NH₃ gradients) and purification techniques (e.g., TFA-mediated Boc deprotection) significantly influence yields . Optimization involves adjusting solvent polarity, temperature, and catalyst loading. For example, using N,N-dimethylpiperidin-4-amine as a nucleophile in coupling reactions can yield 46–70% depending on solvent choice and flow rates .

Q. How is structural confirmation achieved for these compounds?

  • Methodology : Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For instance, trans-4-cyclohexyl derivatives show distinct methylene proton signals at δ 2.3–2.8 ppm in ¹H NMR, while HRMS confirms molecular ions (e.g., [M+H]⁺ at m/z 274.2142) . X-ray crystallography (e.g., using Bruker Kappa APEXII CCD) resolves stereochemistry, as seen in E-configuration azo compounds with planar aromatic systems .

Q. What analytical techniques are critical for assessing purity and enantiomeric excess?

  • Methodology : Chiral HPLC with solvent systems like MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) at 10 mL/min flow rate separates enantiomers. For example, trans-4-(4′-nitrophenyl) derivatives require salt formation for chiral resolution due to low inherent enantiomeric separation .

Advanced Research Questions

Q. How do structural modifications impact receptor binding affinity, particularly at serotonin receptors?

  • Methodology : Molecular dynamics (MD) simulations and site-directed mutagenesis identify key interactions. For example, (2S,4R)-(−)-trans-4-phenyl derivatives bind 5-HT2C receptors via aromatic stacking with W6.48 and F6.52 residues in transmembrane helix 5. Competitive antagonism at 5-HT2A is linked to bulkier substituents (e.g., 3′-bromophenyl), reducing agonist efficacy .

Q. What computational strategies predict ligand-receptor interactions for these compounds?

  • Methodology : Homology modeling (e.g., using β2-adrenergic receptor templates) and docking studies (e.g., AutoDock Vina) map ligand poses. Free energy perturbation (FEP) calculations quantify binding energy changes upon mutation (e.g., F6.51A in 5-HT2C reduces PAT affinity by ΔΔG = +2.1 kcal/mol) .

Q. How do contradictory pharmacological data (e.g., agonist vs. inverse agonist activity) arise for structurally similar analogs?

  • Methodology : Functional assays (e.g., cAMP inhibition, β-arrestin recruitment) reveal biased signaling. For instance, (−)-MBP acts as a 5-HT2C agonist but a 5-HT2A inverse agonist due to divergent receptor conformational stabilization. Pharmacological fingerprinting via BOLD phMRI in vivo further distinguishes region-specific effects .

Q. What strategies resolve low yields in multi-step syntheses of substituted derivatives?

  • Methodology : Design of Experiments (DoE) optimizes critical steps. For example, reductive amination of 4-keto intermediates with NaBH(OAc)₃ in THF improves yields from 46% to 70% by controlling moisture and stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.